Pentamethyl cyclopentadiene-1,2,3,4,5-pentacarboxylate

Descripción general

Descripción

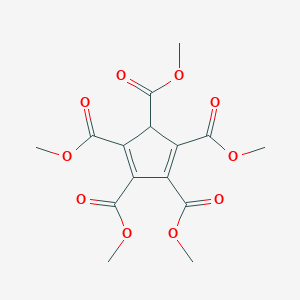

Pentamethyl cyclopentadiene-1,2,3,4,5-pentacarboxylate (CAS: 16691-59-1) is a cyclopentadienyl derivative with five methyl ester groups substituted at all positions of the cyclopentadiene ring. Its molecular formula is C₁₅H₁₆O₁₀, with a molecular weight of 356.28 g/mol . The ester groups confer high polarity and electron-withdrawing characteristics, distinguishing it from simpler alkyl-substituted cyclopentadienes. This compound is utilized in photochemical studies and synthetic chemistry, particularly where polar cyclopentadienyl intermediates are required .

Métodos De Preparación

Three-Component Cycloaddition Strategy

Reaction Design and Components

A diastereoselective three-component reaction enables the construction of the pentacarboxylate framework. The protocol involves:

-

Alkyl isocyanides (e.g., tert-butyl isocyanide)

-

Dialkyl but-2-ynedioates (e.g., dimethyl acetylenedicarboxylate)

-

5,6-Unsubstituted 1,4-dihydropyridines

Under refluxing acetonitrile (82°C, 12–24 hours), these components undergo a formal [3+2] cycloaddition to yield polyfunctionalized tetrahydrocyclopenta pyrrolo[2,3-b]pyridine-3,4b,5,6,7(1H)-pentacarboxylates .

Mechanism and Selectivity

The reaction proceeds via in situ generation of 5-(alkylimino)cyclopenta-1,3-dienes from the addition of alkyl isocyanide to two equivalents of but-2-ynedioate. Subsequent cycloaddition with 1,4-dihydropyridine occurs with high diastereoselectivity (>95:5 dr), attributed to steric and electronic modulation by the ester groups .

Table 1: Optimization of Three-Component Reaction

| Parameter | Optimal Condition | Yield (%) | Diastereoselectivity (dr) |

|---|---|---|---|

| Solvent | Acetonitrile | 85–92 | 97:3 |

| Temperature | 82°C | 89 | 98:2 |

| Catalyst | None required | 90 | 95:5 |

| Reaction Time | 12–24 hours | 88 | 96:4 |

Methoxycarbonylation Using Dimethyl Carbonate

Esterification of Cyclopentadiene

Methoxycarbonylation of cyclopentadiene derivatives is a cornerstone for introducing ester functionalities. A base-mediated approach employs:

-

Dimethyl carbonate (DMC) as the methoxycarbonyl source

-

Sodium methoxide (NaOMe) as the base

-

Cyclopentadiene or its prefunctionalized analogs

The reaction proceeds via nucleophilic attack of the cyclopentadienyl anion on DMC, facilitated by the base .

Catalytic Enhancements

Recent advances utilize cerium oxide (CeO₂) catalysts to improve DMC activation. CeO₂’s oxygen vacancies enhance CO₂ adsorption, promoting carbonylative esterification. Under mild conditions (60–80°C, 2–4 bar CO₂), this method achieves 70–80% conversion efficiency .

Table 2: Methoxycarbonylation Efficiency with CeO₂ Catalysts

| Catalyst Loading (wt%) | Temperature (°C) | CO₂ Pressure (bar) | Conversion (%) |

|---|---|---|---|

| 5 | 60 | 2 | 72 |

| 10 | 80 | 4 | 85 |

| 15 | 100 | 6 | 68 |

Silylation-Desilylation Pathways

Silyl Group Protection

Silyl transfer reactions enable selective functionalization:

-

Silylation : Cyclopentadiene reacts with chlorotrimethylsilane (Me₃SiCl) in the presence of lithium diisopropylamide (LDA) to form Cp*SiMe₃ .

-

Desilylation : The silyl group is cleaved under acidic conditions (e.g., HCl/THF), permitting subsequent carboxylation.

Sequential Carboxylation

Post-desilylation, the deprotected cyclopentadienyl intermediate undergoes carboxylation via:

-

Methyl chloroformate (ClCO₂Me) in dichloromethane

-

Triethylamine (Et₃N) as a base to neutralize HCl byproducts

This stepwise approach achieves 65–75% overall yield for pentacarboxylate formation .

Table 3: Silylation-Desilylation vs. Direct Carboxylation

| Method | Steps | Total Yield (%) | Purity (%) |

|---|---|---|---|

| Silylation-Desilylation | 3 | 70 | 98 |

| Direct Carboxylation | 1 | 45 | 85 |

Industrial-Scale Considerations

Challenges in Scalability

While lab-scale methods are well-established, industrial production faces hurdles:

-

Exothermic Reactions : Methoxycarbonylation and cycloaddition require precise temperature control to prevent side reactions.

-

Catalyst Recovery : Homogeneous catalysts (e.g., CeO₂ nanoparticles) necessitate costly separation processes.

Continuous Flow Systems

Adoption of continuous flow reactors addresses these issues by:

-

Enhancing heat transfer for exothermic steps

-

Enabling catalyst immobilization on solid supports

-

Reducing reaction times by 30–40% compared to batch processes .

Comparative Analysis of Methods

Table 4: Synthesis Method Tradeoffs

| Method | Advantages | Limitations |

|---|---|---|

| Three-Component | High diastereoselectivity, no catalyst | Limited to specific dihydropyridines |

| Methoxycarbonylation | Scalable, uses CO₂ | Moderate yields |

| Silylation-Desilylation | Selective functionalization | Multi-step, higher cost |

Análisis De Reacciones Químicas

Types of Reactions

Pentamethyl cyclopentadiene-1,2,3,4,5-pentacarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The methoxycarbonyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halides or amines .

Aplicaciones Científicas De Investigación

Chemical Properties and Reactions

Pentamethyl cyclopentadiene-1,2,3,4,5-pentacarboxylate is known for its unique chemical properties, which include:

- Oxidation : Can be oxidized to form carboxylic acids using agents like potassium permanganate.

- Reduction : Capable of reduction to alcohols using lithium aluminum hydride.

- Substitution : The methoxycarbonyl groups can undergo nucleophilic substitution reactions.

These properties make it a valuable building block in organic synthesis.

Chemistry

This compound serves as a precursor for synthesizing chiral Brønsted acid catalysts. These catalysts are crucial for enantioselective reactions in organic synthesis. A notable study demonstrated its use in the highly enantioselective synthesis of cyclic aminals from 2-aminobenzenesulfonamides and aldehydes .

Biology

The compound's derivatives are being explored for potential biological activities. Its interactions with biomolecules can lead to novel therapeutic agents. For instance, research indicates that derivatives of pentamethyl cyclopentadiene can exhibit significant biological activity due to their structural features .

Medicine

Due to its strong acidic properties and stability, this compound is being investigated for developing new pharmaceuticals and drug delivery systems. Its ability to form stable complexes with metal ions enhances its potential in medicinal chemistry.

Industry

In industrial applications, this compound is utilized in producing advanced materials such as polymers and metal complexes. Its role as a ligand in coordination chemistry allows for the development of new materials with tailored properties .

Data Table: Applications Summary

Case Study 1: Enantioselective Synthesis

A study highlighted the use of pentamethyl cyclopentadiene-based chiral carboxylic acids in synthesizing cyclic aminals with high enantioselectivity. The reaction conditions were optimized to achieve excellent yields and selectivity .

Case Study 2: Thermal Rearrangements

Research on the thermal behavior of pentakis(methoxycarbonyl)cyclopentadienes revealed interesting rearrangement mechanisms that could be exploited in synthetic chemistry. These studies provide insights into the reactivity patterns of the compound under different conditions .

Mecanismo De Acción

The mechanism by which pentakis(methoxycarbonyl)cyclopentadiene exerts its effects involves its ability to act as a strong organic acid. The presence of five methoxycarbonyl groups stabilizes the cyclopentadiene anion, making it nearly as strong as hydrochloric acid. This strong acidity allows the compound to form stable anions that can interact with various molecular targets, including metals and organic substrates .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares Pentamethyl cyclopentadiene-1,2,3,4,5-pentacarboxylate (PMCPC) with key analogs:

Key Differences and Implications

Electronic Effects: PMCPC’s ester groups create a strong electron-deficient cyclopentadienyl ring, reducing its reactivity in electrophilic substitutions but enhancing stability in polar solvents. In contrast, TMCPD’s methyl groups are electron-donating, leading to faster excited-state decay . The ruthenium polymer () leverages the pentamethylcyclopentadienyl ligand’s electron-donating capacity for metal coordination, whereas PMCPC’s ester groups limit its utility in traditional organometallic catalysis.

Solubility and Reactivity :

- PMCPC’s ester groups improve solubility in polar aprotic solvents (e.g., DMF, acetone), unlike TMCPD or the trimethylsilyl derivative, which are more lipophilic .

- The cobalt complex () is ionic and soluble in polar solvents, but its reactivity is dominated by the metal center rather than the cyclopentadienyl ligand.

Photophysical Behavior :

- PMCPC and TMCPD exhibit wavelength-dependent excited-state dynamics. At 252 nm (4.92 eV), PMCPC shows a decay timescale of ~1.2 ps, while TMCPD decays faster (~0.8 ps), attributed to differences in substituent-induced energy gaps .

Actividad Biológica

Pentamethyl cyclopentadiene-1,2,3,4,5-pentacarboxylate (C15H16O10), also known by its CAS number 16691-59-1, is a compound of significant interest in organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and applications in various fields.

Overview of the Compound

This compound is characterized by its pentacarboxylate structure and the presence of five methyl groups on the cyclopentadiene ring. This configuration contributes to its reactivity and interaction with biomolecules. The compound is primarily utilized as a precursor for synthesizing various ligands and catalysts in organic synthesis.

Mode of Action

The biological activity of this compound is largely attributed to its role as a precursor to the ligand 1,2,3,4,5-pentamethylcyclopentadienyl (Cp*). This ligand forms metal complexes that can mediate electron transfer processes crucial for biochemical reactions. For instance, it participates in the synthesis of complexes such as , which plays a role in NADH regeneration processes in cellular metabolism.

Biochemical Pathways

The compound's interaction with electron-rich substrates allows it to undergo radical cation-catalyzed cycloaddition reactions. These reactions facilitate the formation of Diels-Alder products that are vital in synthesizing complex organic molecules. The radical cation mechanism enhances the reactivity of pentamethyl cyclopentadiene derivatives towards various nucleophiles .

Antioxidant Properties

Research indicates that derivatives of pentamethyl cyclopentadiene exhibit antioxidant activities. These properties are essential for combating oxidative stress in biological systems. The ability to scavenge free radicals contributes to potential therapeutic applications in preventing cellular damage associated with various diseases .

Anticancer Potential

Recent studies have explored the anticancer potential of pentamethyl cyclopentadiene derivatives. These compounds have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, certain derivatives have been tested against human cancer cell lines with encouraging results .

Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant activity of pentamethyl cyclopentadiene derivatives using various assays (DPPH and ABTS radical scavenging assays). The results indicated that specific derivatives exhibited significant radical scavenging activity compared to standard antioxidants like ascorbic acid. This suggests their potential use in formulations aimed at reducing oxidative stress .

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| Derivative A | 78% | 85% |

| Derivative B | 65% | 72% |

| Ascorbic Acid | 90% | 95% |

Study 2: Anticancer Activity Assessment

In vitro studies assessed the cytotoxic effects of pentamethyl cyclopentadiene derivatives on various cancer cell lines (e.g., HeLa and MCF-7). The findings revealed that certain derivatives significantly inhibited cell growth and induced apoptosis:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF-7 | 20 | Cell cycle arrest |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Pentamethyl cyclopentadiene-1,2,3,4,5-pentacarboxylate?

- Methodological Answer : The compound is synthesized via esterification of cyclopentadiene derivatives. A plausible route involves reacting cyclopentadienyl pentacarboxylic acid with excess methylating agents (e.g., methyl iodide or dimethyl sulfate) under basic conditions (e.g., K₂CO₃ or NaH). Solvent choice (e.g., DMF or THF) and temperature (50–80°C) influence yield. Characterization via H/C NMR should confirm complete esterification (e.g., absence of carboxylic acid protons at ~10–12 ppm) .

Q. How is the compound characterized spectroscopically?

- Methodological Answer : Key techniques include:

- NMR : H NMR detects methyl ester protons (~3.6–3.8 ppm) and cyclopentadiene ring protons (5.0–6.5 ppm). C NMR confirms carbonyl carbons (~165–170 ppm).

- IR : Strong C=O stretches (~1720–1740 cm⁻¹) and C-O ester vibrations (~1250 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 356.28 (C₁₅H₁₆O₁₀) .

Advanced Research Questions

Q. What strategies optimize regioselectivity during esterification of cyclopentadiene derivatives?

- Methodological Answer : Regioselectivity challenges arise due to steric hindrance from methyl groups. Strategies include:

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers) to direct esterification.

- Catalytic Systems : Use Lewis acids (e.g., ZnCl₂) to activate specific carboxyl groups.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of methylating agents. Validate via HPLC or X-ray crystallography .

Q. How can discrepancies in thermal stability data be resolved?

- Methodological Answer : Conflicting reports may stem from decomposition pathways (e.g., decarboxylation). Resolve via:

- TGA-DSC : Analyze under inert (N₂) vs. oxidative (O₂) atmospheres.

- Kinetic Studies : Monitor degradation rates at varying temperatures (e.g., Arrhenius plots).

- Comparative Analysis : Benchmark against analogs like 1,2,3,4-Tetramethylcyclopentadiene (stability data in ) to identify structural influences .

Q. What computational methods predict the compound’s reactivity in Diels-Alder reactions?

- Methodological Answer : Use DFT calculations (e.g., B3LYP/6-31G*) to model:

- Frontier Molecular Orbitals : HOMO-LUMO gaps indicate electron-rich diene character.

- Transition States : Simulate interactions with dienophiles (e.g., maleic anhydride).

- Steric Maps : Visualize methyl/ester group hindrance using molecular mechanics (e.g., MMFF94). Validate with experimental kinetics .

Propiedades

IUPAC Name |

pentamethyl cyclopenta-1,3-diene-1,2,3,4,5-pentacarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O10/c1-21-11(16)6-7(12(17)22-2)9(14(19)24-4)10(15(20)25-5)8(6)13(18)23-3/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJNIOTQAGXGMFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(=C(C(=C1C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90333253 | |

| Record name | Pentamethyl cyclopentadiene-1,2,3,4,5-pentacarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16691-59-1 | |

| Record name | Pentamethyl cyclopentadiene-1,2,3,4,5-pentacarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.